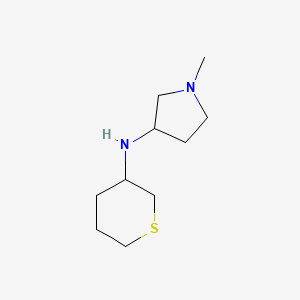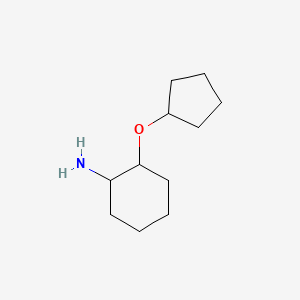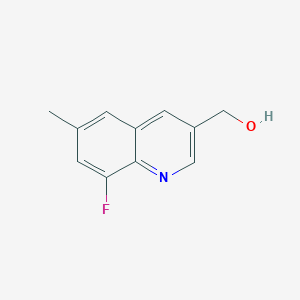![molecular formula C11H12N2O2 B13272494 4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13272494.png)
4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of the But-3-yn-2-ylamino Group: This step involves the reaction of the pyridine intermediate with but-3-yn-2-ylamine under suitable conditions, such as the presence of a base like potassium carbonate in a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-[(But-3-yn-1-yl)benzoyl]-L-phenylalanine: A similar compound used in photoaffinity labeling studies.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-3-yn-1-yl group, used in the synthesis of biologically active natural products.
Uniqueness
4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(but-3-yn-2-ylamino)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-7(2)13-10-5-8(3)12-6-9(10)11(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
BTTPJADQRWLXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)NC(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13272417.png)
![6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13272431.png)
![(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)
![3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol](/img/structure/B13272434.png)



![2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13272459.png)

amine](/img/structure/B13272482.png)

![7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13272496.png)
![{1-[(piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13272501.png)
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13272526.png)
